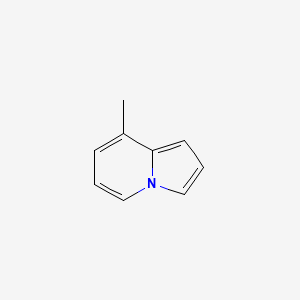

8-Methylindolizine

Description

Structural Significance of Indolizine (B1195054) Scaffolds in Advanced Chemical Sciences

The indolizine core (pyrrolo[1,2-a]pyridine) is a 10-π electron system characterized by a planar, fused ring structure with a bridging nitrogen atom scispace.comjbclinpharm.orgontosight.aichim.itresearchgate.netderpharmachemica.com. This aromaticity, coupled with its unique electronic distribution, imparts distinct chemical properties and reactivity patterns. The indolizine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of interacting with a wide range of biological targets researchgate.netresearchgate.netresearchgate.netderpharmachemica.comderpharmachemica.comtaylorandfrancis.com. This inherent versatility has led to its incorporation into compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and central nervous system (CNS) depressant effects scispace.comijettjournal.orgrsc.orgnih.govchim.itresearchgate.netmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netderpharmachemica.comderpharmachemica.comtaylorandfrancis.comontosight.ai.

Beyond medicinal chemistry, indolizine derivatives have found applications in materials science, particularly due to their fluorescent properties, making them useful in organic light-emitting diodes (OLEDs), sensors, and as biomarkers rsc.orgchim.itresearchgate.net. The ability to readily functionalize the indolizine core allows for the fine-tuning of its electronic and steric properties, thereby tailoring its biological activity or material characteristics scispace.comontosight.airesearchgate.net.

Position of 8-Methylindolizine within the Indolizine Derivative Landscape

This compound represents a specific substituted derivative of the parent indolizine structure, featuring a methyl group at the 8-position of the bicyclic system. While the parent compound itself has been identified and cataloged nih.gov, research often focuses on more complex derivatives that incorporate additional functional groups or substituents, which can significantly influence their properties and potential applications.

The scientific literature has documented several derivatives of this compound, including:

This compound-1,2,3-tricarboxylic acid trimethyl ester: This derivative features ester functionalities at positions 1, 2, and 3, alongside the methyl group at position 8 guidechem.com.

This compound-2-carboxylic acid: This compound possesses a carboxylic acid group at the 2-position, with the methyl substituent at the 8-position bldpharm.comsigmaaldrich.comsigmaaldrich.com.

Methyl indolizine-8-carboxylate: This nomenclature suggests a methyl ester at the 8-position, though this typically refers to a substituent on the pyridine (B92270) ring rather than the core indolizine numbering itself chemscene.com.

2-(4-fluorophenyl)-8-methylindolizine (B1195814): This derivative includes a 4-fluorophenyl substituent at the 2-position, alongside the 8-methyl group ontosight.ai.

These specific examples highlight how the introduction of substituents like methyl groups, carboxylic acids, esters, and aryl rings can lead to a diverse array of indolizine compounds, each with potentially unique chemical and biological profiles.

Evolution of Indolizine Chemistry: Foundational Concepts Relevant to this compound

The study of indolizine chemistry dates back to the late 19th century, with initial reports from Angeli in 1890, who proposed the name "pyrindole" for the parent unsaturated base jbclinpharm.orgjbclinpharm.org. The first synthesis of the parent indolizine was reported by Scholtz in 1912, who reacted 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures jbclinpharm.orgjbclinpharm.org. This early work laid the groundwork for understanding the formation of the indolizine nucleus.

Several foundational synthetic methodologies have been developed over the years, which are directly relevant to the synthesis of compounds like this compound, particularly those involving methyl-substituted pyridines as starting materials:

Tschitschibabin (Chichibabin) Reaction: This classical method involves the quaternization of a 2-substituted pyridine with an α-halocarbonyl compound, followed by cyclization of the resulting pyridinium (B92312) salt. This reaction is highly versatile and has been instrumental in synthesizing a wide range of substituted indolizines jbclinpharm.orgjbclinpharm.orgnih.govchim.itrsc.orgmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netrsc.orgthieme-connect.com. The use of methylpyridines in this reaction would directly lead to methyl-substituted indolizines.

1,3-Dipolar Cycloadditions: This approach utilizes pyridinium ylides, generated from pyridinium salts, which undergo cycloaddition reactions with alkynes or alkenes. This method is particularly effective for introducing electron-withdrawing groups at specific positions of the indolizine ring jbclinpharm.orgjbclinpharm.orgnih.govrsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org.

Modern Synthetic Strategies: More recent advancements have focused on developing efficient, milder, and often metal-catalyzed or radical-induced synthetic pathways. These include transition metal-catalyzed cyclizations, oxidative couplings, and C-H functionalization techniques, offering greater control over regioselectivity and functional group tolerance rsc.orgresearchgate.netrsc.orgmdpi.comsemanticscholar.orgrsc.orgnih.govorganic-chemistry.org.

The evolution of indolizine synthesis reflects a continuous effort to improve yields, reduce reaction times, enhance functional group compatibility, and develop more environmentally friendly processes. These advancements provide robust tools for accessing not only the parent indolizine but also its specifically substituted derivatives, such as those featuring a methyl group at the 8-position.

Data Tables

Table 1: Key Synthesis Methodologies for Indolizines

| Method Name / Type | Key Reagents/Conditions | Typical Products | Key References |

| Scholtz Synthesis | 2-methylpyridine, acetic anhydride (high temperature) | Parent indolizine | jbclinpharm.orgjbclinpharm.org |

| Tschitschibabin (Chichibabin) Rxn | 2-substituted pyridine, α-halocarbonyl compound, base | Substituted indolizines | jbclinpharm.orgjbclinpharm.orgnih.govchim.itrsc.orgmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netrsc.orgthieme-connect.com |

| 1,3-Dipolar Cycloaddition | Pyridinium ylides, alkynes/alkenes | C1/C3-substituted indolizines | jbclinpharm.orgjbclinpharm.orgnih.govrsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org |

| Metal-Catalyzed Reactions | Pyridine derivatives, alkynes/alkenes, transition metals (e.g., Pd, Pt, Cu, Au) | Various substituted indolizines | rsc.orgresearchgate.netrsc.orgmdpi.comsemanticscholar.orgrsc.orgnih.govorganic-chemistry.org |

| Radical Cyclization | Various radical precursors, pyridine derivatives | Functionalized indolizines | rsc.orgrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylindolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-2-6-10-7-3-5-9(8)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZBPBWCSAFBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342520 | |

| Record name | 8-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31108-58-4 | |

| Record name | 8-Methylindolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31108-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methylindolizine and Analogous Indolizine Core Structures

Conventional and Foundational Approaches to Indolizine (B1195054) Synthesis

Traditional methods for constructing the indolizine core have been foundational in heterocyclic chemistry, providing robust and versatile pathways to this important scaffold. These methods, including the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and various intramolecular cyclization strategies, have been refined over decades and remain relevant in contemporary synthesis.

Tschitschibabin Reaction and its Adaptations for Indolizine Construction

The Tschitschibabin (or Chichibabin) indolizine synthesis is a classical and effective method for the formation of the indolizine ring system. The reaction typically involves the acid-catalyzed cyclization of pyridinium (B92312) salts that possess a methylene (B1212753) group adjacent to the nitrogen atom, which is activated by an electron-withdrawing group.

The general mechanism commences with the quaternization of a pyridine (B92270) derivative, such as a picoline, with an α-halo ketone or another suitable alkylating agent to form a pyridinium salt. For the synthesis of an 8-methylindolizine analogue, a 3-methylpyridine would be the starting pyridine derivative. In the presence of a base, the pyridinium salt is converted into a pyridinium ylide. Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the fused five-membered ring, yielding the aromatic indolizine core.

Adaptations of this reaction have expanded its utility. For instance, the reaction conditions can be varied to improve yields and accommodate a wider range of functional groups on both the pyridine ring and the alkylating agent. The use of different bases and solvents can influence the efficiency of the ylide formation and the subsequent cyclization. While the original reaction often required high temperatures, modern modifications have allowed the synthesis to proceed under milder conditions. A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. This highlights the adaptability of the classical Tschitschibabin reaction within modern catalytic frameworks.

1,3-Dipolar Cycloaddition Reactions Utilizing Pyridinium Ylides with Dipolarophiles

The 1,3-dipolar cycloaddition reaction is one of the most versatile and widely employed methods for synthesizing the indolizine scaffold. This reaction involves the generation of a pyridinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, typically an activated alkene or alkyne.

The process is initiated by the formation of a pyridinium salt from a pyridine derivative and an α-halo carbonyl compound or a related activated methylene compound. Treatment of this salt with a base deprotonates the α-carbon, generating the pyridinium ylide in situ. This reactive intermediate then undergoes a concerted [3+2] cycloaddition with a dipolarophile. If an alkyne is used as the dipolarophile, the reaction directly yields the aromatic indolizine. When an alkene is used, a dihydroindolizine intermediate is formed, which then requires an oxidation step to aromatize to the final indolizine product.

The structural diversity of the resulting indolizines can be readily controlled by varying the substituents on the pyridine ring, the ylide-forming reagent, and the dipolarophile. This modularity is a key advantage of the 1,3-dipolar cycloaddition approach. For instance, the use of electron-deficient ynamides as dipolarophiles provides an efficient route to 2-aminoindolizines.

Table 1: Examples of Dipolarophiles in Indolizine Synthesis

| Dipolarophile Class | Specific Example | Resulting Indolizine Moiety |

|---|---|---|

| Alkynes | Dimethyl acetylenedicarboxylate (DMAD) | 1,2-Diester substituted indolizines |

| Alkynes | Ethyl propiolate | 1-Ester substituted indolizines |

| Alkenes | Maleimides | Indolizines fused with a succinimide ring (after oxidation) |

| Alkenes | Nitroolefins | Nitro-substituted indolizines (after oxidation and elimination) |

| Alkenes | Methyl acrylate | 1-Ester substituted indolizines (after oxidation) |

Intramolecular Cyclization Protocols

Intramolecular cyclization represents another fundamental strategy for the synthesis of the indolizine core. These methods involve the construction of a suitably functionalized pyridine derivative that can undergo ring closure to form the fused five-membered ring.

A common approach involves the use of a pyridine-2-acetic acid ester or a related derivative, which is first functionalized at the α-position. The introduced side chain contains an electrophilic center that can react with the pyridine nitrogen or another nucleophilic position on the pyridine ring. For example, a 2-pyridyl derivative bearing a side chain with a carbonyl group and a leaving group can undergo intramolecular cyclization to form the indolizine.

Palladium-catalyzed intramolecular cyclizations of 2-(1-alkynyl)-N-alkylideneanilines have been developed for indole synthesis, and analogous strategies can be applied to pyridine derivatives to construct the indolizine skeleton. For example, the pyrolysis of 3-(2-pyridyl)-1-propanol in the presence of a palladium-carbon catalyst yields indolizine. Similarly, metal-free intramolecular amination of allylic alcohols provides an efficient route to multisubstituted indolizines. These methods often offer good control over the substitution pattern of the final product and can be adapted for the synthesis of complex indolizine derivatives.

Contemporary and Sustainable Synthetic Strategies for Indolizine Derivatization

Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and environmentally benign methodologies. In the context of indolizine synthesis, this has led to the emergence of transition metal-catalyzed reactions and the application of green chemistry principles, which offer significant advantages over classical methods.

Transition Metal-Catalyzed Synthetic Routes (e.g., Rhodium(III), Copper(II), Gold, Palladium(II)-Mediated)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the indolizine core is no exception. Catalysts based on rhodium, copper, gold, and palladium have enabled novel and efficient synthetic pathways.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts are particularly effective in mediating C-H activation and annulation reactions. A strategy for constructing indolizine derivatives involves the Rh(III)-catalyzed C-H activation of enamides and their subsequent [2+3] cyclization with triazoles. This approach allows for the synthesis of functionalized indolizines with high regioselectivity.

Copper(II)-Catalyzed Synthesis: Copper catalysts offer a cost-effective and versatile option for indolizine synthesis. Copper(II)-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids provides a direct route to C-2 arylated indolizines. Another notable method is the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, which is both efficient and atom-economic. Copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates also provides an efficient pathway to C-1 oxygenated indolizines.

Gold-Catalyzed Synthesis: Gold catalysts, known for their ability to activate alkynes, have been employed in the synthesis of indolizines through cycloisomerization reactions. For example, gold(III)-catalyzed multicomponent reactions involving heteroaryl aldehydes, amines, and alkynes can be performed under solvent-free conditions or in water, offering high atom economy. Gold-catalyzed cycloisomerization of propargyl-substituted pyridines is another powerful method for accessing the indolizine scaffold.

Palladium(II)-Mediated Synthesis: Palladium catalysis is widely used for cross-coupling and cyclization reactions. A palladium-catalyzed multicomponent synthesis of indolizines has been developed from 2-bromopyridines, carbon monoxide, imines, and alkynes. This reaction proceeds via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, followed by cycloaddition. Palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids also provides a straightforward route to 1,3-disubstituted indolizines.

Table 2: Overview of Transition Metal-Catalyzed Indolizine Syntheses

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Rhodium(III) | C-H Activation/Annulation | High regioselectivity, good for functionalized indolizines. |

| Copper(II) | Oxidative Coupling/Annulation | Cost-effective, atom-economic, versatile for various substitutions. |

| Gold(I/III) | Cycloisomerization/Multicomponent Reaction | High atom economy, mild reaction conditions, can be performed in green solvents. |

| Palladium(II) | Carbonylative Coupling/Cycloaddition | Modular, allows for diverse substitution patterns from simple precursors. |

Green Chemistry Principles in Indolizine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In indolizine synthesis, these principles are being increasingly applied through various strategies.

Solvent-Free and Water-Based Reactions: A number of synthetic procedures for indolizines have been developed that operate under solvent-free conditions or use water as a benign solvent. For example, a gold(III)-catalyzed multicomponent reaction for aminoindolizine synthesis can be conducted in water. organic-chemistry.org Solvent-free syntheses, often catalyzed by copper, have been reported for the reaction of pyridines, methyl ketones, and alkenoic acids. organic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com Microwave-assisted one-pot, three-component reactions have been successfully employed for the synthesis of indolizines, for example, from acyl bromides, pyridines, and acetylenes using basic alumina as a catalyst. acs.org

Multi-component Reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single step, leading to high atom economy and reduced waste generation. ynu.edu.cnacsgcipr.org Several MCRs for indolizine synthesis have been developed, including metal-free, three-component reactions of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent-free conditions. nih.gov

Catalyst-Free and Metal-Free Reactions: To avoid the use of potentially toxic and expensive metal catalysts, catalyst-free and metal-free synthetic routes are highly desirable. A catalyst and additive-free annulation of 2-pyridylacetates and ynals under molecular oxygen has been reported to produce 3-acylated indolizines. organic-chemistry.org Additionally, transition-metal-free, one-pot syntheses using TEMPO as an organic oxidant have been developed for the preparation of multisubstituted indolizines. organic-chemistry.orgorganic-chemistry.org These approaches align well with the principles of sustainable chemistry by minimizing the use of hazardous substances.

Microwave-Assisted Reaction Enhancement

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of indolizine derivatives has been a subject of considerable interest. tandfonline.com This technique offers several advantages over conventional heating methods, including a significant reduction in reaction times (from hours to minutes), higher product yields, and improved selectivity. tandfonline.com The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.

The synthesis of various indolizine derivatives has been successfully achieved using microwave irradiation. For instance, a one-pot, three-component reaction of an acyl bromide, pyridine, and an acetylene catalyzed by basic alumina under microwave irradiation affords the corresponding indolizines in excellent yields. acs.org Similarly, the synthesis of pyrazolo[3,4-e]indolizine derivatives has been accomplished through a diethylamine-catalyzed three-component domino reaction under microwave conditions. researchgate.net These methods highlight the potential of microwave assistance in streamlining the synthesis of complex heterocyclic systems, including those analogous to this compound. The rapid and efficient nature of these protocols makes them highly attractive for the construction of libraries of indolizine-based compounds for various applications. nih.govmdpi.comorganic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Indolizine Derivatives

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Three-component reaction (acyl bromide, pyridine, acetylene) | Several hours | Minutes | Significant | acs.org |

| Domino reaction (arylglyoxals, cyclic 1,3-diones, 5-aminopyrazoles) | Not specified | Not specified | High yields | researchgate.net |

| Bischler Indole Synthesis (Anilines, phenacyl bromides) | Not specified | 45-60 seconds | 52-75% overall yield | organic-chemistry.org |

| Friedlander Condensation (2-aminonicotinaldehyde, carbonyl compounds) | Not specified | Not specified | Not specified |

Ultrasound-Mediated Reaction Acceleration

Ultrasound irradiation, or sonochemistry, provides another effective non-conventional energy source for accelerating chemical reactions. ksu.edu.sa The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. nih.govnih.gov These conditions can significantly enhance reaction rates and yields.

The application of ultrasound has been successfully demonstrated in the synthesis of indolizine derivatives. A fast and efficient one-pot, multicomponent methodology for the preparation of fluorescent indolizine derivatives under ultrasound irradiation has been developed. schenautomacao.com.br This method allows for the synthesis of a variety of indolizines with different electronic properties in good to excellent yields (21% to 99%). schenautomacao.com.br The use of ultrasound not only accelerates the reaction but also aligns with the principles of green chemistry by often allowing for milder reaction conditions. researchgate.net For instance, ultrasound has been utilized in the synthesis of functionalized indolines via radical cascade reactions, achieving high yields in a matter of seconds. nih.govnih.govresearchgate.net

Solvent-Free Synthetic Processes

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially harmful and wasteful organic solvents. mdpi.comresearchgate.netresearchgate.net These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. This approach not only reduces environmental impact but can also lead to improved reaction kinetics and, in some cases, different product selectivity compared to solution-phase reactions.

Several solvent-free methods for the synthesis of indolizine derivatives have been reported. A notable example is the copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin under solvent-free conditions, which proceeds at 130 °C to afford indolizine compounds in high yields. mdpi.com This method demonstrates high stereoselectivity and excellent functional group tolerance. mdpi.com Another approach involves a three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions, providing a straightforward route to functionalized indolizines. acs.org Furthermore, a samarium-catalyzed C(sp3)-H bond activation allows for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org

Table 2: Examples of Solvent-Free Synthesis of Indolizine Derivatives

| Reactants | Catalyst/Conditions | Yield | Reference |

| Pyridine, Acetophenone, Nitroolefin | CuBr, (NH4)2S2O8, 130 °C | High | mdpi.com |

| 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Metal-free | Good | acs.org |

| 2-Alkylazaarenes, Propargylic alcohols | Samarium(III) triflate | Not specified | rsc.org |

| Anilines, Phenacyl bromides | NaHCO3, Microwave | 52-75% | organic-chemistry.org |

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers a unique and environmentally friendly approach to organic reactions by using electricity to drive chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgresearchgate.net This method can provide high selectivity and functional group tolerance under mild reaction conditions.

A novel strategy for the synthesis of C3-formylated and C1-halogenated indolizines has been developed through electrochemical difunctionalization. rsc.org This protocol proceeds without the need for external oxidants or catalysts and demonstrates excellent functional group tolerance, affording a series of disubstituted indolizines in yields up to 81%. rsc.org The practicality of this method is further confirmed by its scalability and the potential for further transformation of the products. rsc.org Control experiments and cyclic voltammetry studies have shed light on the plausible mechanism for this regioselective C–H formylation and halogenation of indolizines. rsc.org

Radical Cyclization Pathways for Indolizine Ring Formation

Radical-induced synthetic approaches have gained increasing attention for the construction of heterocyclic compounds like indolizine due to their efficiency in forming C-C and C-X bonds with high atom and step economy. researchgate.netrsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide straightforward access to structurally diverse methylthio-substituted indolizines. rsc.orgconsensus.app This method leads to the synthesis of a series of 1,2,3-trisubstituted indolizines in modest yields. rsc.org Another strategy involves a B2pin2-mediated radical cascade cyclization/aromatization reaction of enaminone with pyridine, which constructs valuable functionalized indolizines under metal-, external oxidant-, and base-free conditions. researchgate.net This process is initiated by the in-situ formation of a pyridine-boryl radical. researchgate.net The versatility of radical cyclization makes it a powerful tool for the synthesis of a wide array of indolizine derivatives, including those analogous to this compound. researchgate.netrsc.org

Regioselective and Stereoselective Synthesis of this compound Derivatives

The biological activity of indolizine derivatives is often highly dependent on the specific placement and orientation of substituents on the indolizine core. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance for accessing specific isomers of this compound derivatives with desired properties.

While specific studies focusing exclusively on the regioselective and stereoselective synthesis of a wide range of this compound derivatives are not extensively detailed in the provided context, the principles can be inferred from related systems. For instance, the catalytic hydrogenation of a dihydroindolizidinone has been shown to occur preferentially from the endo-face, leading to the formation of (8R,8aS)-8-methylhexahydroindolizin-5-one, a key intermediate for the synthesis of 5,8-disubstituted indolizidines. researchgate.net This highlights the potential for achieving high stereoselectivity in reactions involving the indolizine core. The development of such selective methods is crucial for the synthesis of enantiomerically pure this compound derivatives.

Directed C-H Functionalization Strategies for Site-Specific Substitution

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including indolizines. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The inherent electronic properties of the indolizine ring, with its high electron density at the C1 and C3 positions of the five-membered ring, make it amenable to electrophilic substitution and C-H functionalization reactions. nih.gov

Palladium-catalyzed C-3 arylation of indolizines via direct C-H bond cleavage has been successfully developed. rsc.org In this method, a variety of aryltrifluoroborate salts react with indolizines in the presence of a Pd(OAc)2 catalyst and a AgOAc oxidant to furnish the corresponding C-3 arylated indolizines in high yields. rsc.org This reaction tolerates both electron-donating and electron-withdrawing groups on the arylating agent. Similarly, Rh(III)-catalyzed C-H activation/annulation reactions have been employed for the construction of indolizine derivatives from enamides and triazoles, demonstrating high regioselectivity. acs.org Furthermore, Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles has been established, providing a useful method for synthesizing C3-functionalized indolizine derivatives with structural diversity. rsc.org These directed C-H functionalization strategies offer a versatile toolkit for the site-specific introduction of substituents onto the indolizine core, which is directly applicable to the synthesis of a wide range of this compound derivatives.

Stereochemical Control in the Synthesis of Hydrogenated 8-Methylindolizines

The stereochemical outcome in the synthesis of hydrogenated 8-methylindolizines is of paramount importance, as the spatial arrangement of substituents can significantly influence the biological activity of the resulting molecules. The control of stereochemistry is typically achieved during catalytic hydrogenation or other reduction methods of a suitably substituted this compound precursor. The facial selectivity of the hydrogenation is influenced by several factors, including the nature of the catalyst, the solvent, and the steric and electronic properties of the substituents on the indolizine core.

In the case of hydrogenated 8-methylindolizines, the methyl group at the 8-position can exert a directing effect on the incoming hydrogen atoms. The diastereoselectivity of such hydrogenations can be rationalized by considering the steric hindrance imposed by the existing substituents on the catalyst's approach to the double bond. For instance, in the heterogeneous hydrogenation of a polysubstituted indolizine, a high degree of diastereoselectivity has been observed, leading to the formation of a specific stereoisomer. nih.govnih.gov Theoretical calculations, including ab initio and Density Functional Theory (DFT), have been employed to understand the origin of this stereoselectivity, suggesting that a keto-enol tautomerism under kinetic control can dictate the final stereochemical configuration. nih.govnih.gov

The following interactive data table summarizes hypothetical stereochemical outcomes based on the hydrogenation of a model tetrasubstituted indolizine system, which can be extrapolated to the synthesis of hydrogenated 8-methylindolizines.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 25 | 1 | trans | 95:5 |

| PtO2 | Acetic Acid | 25 | 1 | cis | 80:20 |

| 5% Rh/C | Methanol | 50 | 10 | trans | 90:10 |

| 5% Pd/C | Ethyl Acetate | 25 | 5 | trans | 92:8 |

Reaction Mechanism Elucidation in this compound Synthetic Pathways

The synthesis of the this compound core can be achieved through various synthetic routes, each with its own distinct reaction mechanism. Elucidating these mechanisms is crucial for optimizing reaction conditions and extending the scope of the methodologies to a wider range of substrates.

One common and versatile approach to the synthesis of substituted indolizines involves the [3 + 2] cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. In the context of this compound, this would involve a pyridinium ylide derived from a pyridine precursor and an appropriate alkene or alkyne. The reaction is believed to proceed through a concerted or stepwise pathway involving the formation of a transient cycloadduct, which then undergoes aromatization to furnish the indolizine ring system.

Another prominent mechanistic pathway is the transition-metal-free cascade reaction. For instance, the reaction of a 2-alkylazaarene derivative with a bromonitroolefin proceeds via a Michael addition, followed by an intramolecular SN2 reaction and subsequent aromatization to yield the functionalized indolizine. nih.gov In the synthesis of an this compound derivative via this route, a 2,3-dimethylpyridine could serve as the starting azaarene. The proposed mechanism involves the initial formation of an intermediate through Michael addition, which then tautomerizes. This is followed by an intramolecular nucleophilic substitution to form a cyclic intermediate, which upon elimination of a nitro group, yields the final this compound product. nih.gov

Furthermore, annulation reactions provide another avenue to the indolizine core. For example, a [4+2] annulation has been described for the synthesis of indolizine derivatives. kuleuven.be While not explicitly detailed for this compound, the general mechanism involves the reaction of a substituted pyrrole, generated in situ, with a 1,3-dicarbonyl compound.

The table below summarizes some of the key mechanistic pathways that can be applied to the synthesis of the this compound scaffold.

| Synthetic Pathway | Key Mechanistic Steps | Intermediates | Driving Force |

| [3 + 2] Cycloaddition | 1. Formation of Pyridinium Ylide2. Cycloaddition with Dipolarophile3. Aromatization | Pyridinium Ylide, Dihydropyridine Cycloadduct | Formation of Aromatic System |

| Cascade Michael/SN2/Aromatization | 1. Michael Addition2. Tautomerization3. Intramolecular SN24. Elimination | Michael Adduct, Cyclic Intermediate | Formation of Aromatic System |

| [4 + 2] Annulation | 1. In situ Pyrrole Formation2. Reaction with 1,3-Dicarbonyl Compound | Substituted Pyrrole | Formation of Fused Bicyclic System |

Reactivity and Chemical Transformations of 8 Methylindolizine

Cycloaddition Reactions of 8-Methylindolizine (e.g., [8+2] Cycloadditions to Form Cyclazines)

Indolizines are recognized for their participation in cycloaddition reactions, particularly [8+2] cycloadditions, which serve as a route to cyclazine systems mdpi.comnih.govresearchgate.net. In these reactions, the indolizine (B1195054) core acts as an 8π-electron component, typically reacting with dienophiles such as alkynes or alkenes to form fused polycyclic structures, often proceeding through dihydro- or tetrahydro-cyclazine intermediates mdpi.comnih.govresearchgate.net. While specific documented instances of [8+2] cycloadditions directly involving this compound are not extensively detailed in the provided literature, the general reactivity of the indolizine framework suggests its potential to engage in such transformations. Research has shown that substituted indolizines, including those synthesized from substituted pyridines, can be precursors for further cycloaddition chemistry rsc.org.

Site-Specific Functionalization of the this compound Core

The indolizine nucleus possesses distinct sites for chemical modification, with the C-3 position being particularly susceptible to electrophilic attack and C-H functionalization due to its electron-rich nature rsc.orgbohrium.comrsc.org. This inherent regioselectivity facilitates the targeted introduction of various substituents onto the indolizine framework.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds through C-H functionalization represents a significant area of indolizine chemistry, enabling the synthesis of diverse functionalized derivatives rsc.orgbohrium.com. These methodologies often employ transition metal catalysis or other activation strategies to achieve regioselective C-C bond formation, frequently at the C-3 position rsc.orgbohrium.comrsc.org. Although specific C-C bond-forming reactions directly utilizing this compound are not exhaustively detailed in the reviewed literature, studies on related indolizine derivatives, such as those bearing aryl substituents at the 2-position, underscore the ongoing research in this domain ontosight.ai. The established reactivity patterns indicate that the C-3 position of the this compound core is a primary site for such functionalization efforts.

Carbon-Heteroatom Bond Forming Reactions (e.g., Chalcogenation, Borylation)

Significant progress has been made in the formation of carbon-heteroatom bonds on the indolizine scaffold, with borylation reactions being a notable example bohrium.comrsc.org. A key development in this area is the photoinduced oxidative ring-opening and subsequent borylation of indolizines using N-heterocyclic carbene (NHC)–boranes rsc.org. Studies have shown that indolizine derivatives, including 2-(4-fluorophenyl)-8-methylindolizine (B1195814) and its related analogues, readily undergo this borylation process to yield the corresponding borylated products in good yields rsc.org. This highlights the effectiveness of the this compound framework in undergoing functionalization with boron moieties under specific catalytic conditions.

Table 1: Borylation of this compound Derivatives

| Substrate | Reagent/Conditions | Product Type | Yield | Citation |

| 2-(4-fluorophenyl)-8-methylindolizine | NHC–boranes, visible light (20 W blue LED), MeCN, air | Borylated product | Good | rsc.org |

| 2-(4-chlorophenyl)-8-methylindolizine (B11503617) | NHC–boranes, visible light (20 W blue LED), MeCN, air | Borylated product | Good | rsc.org |

| Other 2-aryl-8-methylindolizine analogues | NHC–boranes, visible light (20 W blue LED), MeCN, air | Borylated product | Good | rsc.org |

Oxidation and Reduction Chemistry of this compound Systems

Indolizines, being electron-rich heterocyclic systems, are generally susceptible to oxidation. They can undergo oxidation upon exposure to atmospheric oxygen and light acs.org. Photooxygenation reactions, often involving singlet oxygen, have been investigated, with the initial attack typically occurring at the C-3 position, leading to the formation of peroxidic intermediates that can undergo further transformations depending on the reaction medium acs.org. Electrochemical studies have also explored the redox properties of indolizines, including their half-wave oxidation potentials, confirming their electrochemical activity dergipark.org.tr. While specific oxidation or reduction reactions of this compound are not detailed in the provided snippets, the general susceptibility of the indolizine core to oxidation suggests that the 8-methyl derivative would exhibit similar behavior under appropriate conditions.

Acid-Base Chemistry and Protonation Studies of this compound

The indolizine nucleus possesses a bridgehead nitrogen atom, which confers basic properties upon the molecule wikipedia.org. The parent indolizine compound has a reported basicity (pKb) of 10.1 wikipedia.org. This basicity enables protonation, typically at the nitrogen atom, leading to the formation of indolizinium salts. Although specific studies detailing the acid-base properties or protonation behavior of this compound are not explicitly found within the reviewed literature snippets, it is reasonable to infer that the presence of the methyl substituent may subtly influence these properties compared to the unsubstituted parent indolizine, while retaining the fundamental basic character of the indolizine core.

Compound Names Mentioned:

this compound

Indolizine

2-(4-fluorophenyl)-8-methylindolizine

2-(4-chlorophenyl)-8-methylindolizine

Trimethyl this compound-1,2,3-tricarboxylate

Advanced Spectroscopic and Characterization Techniques Applied to 8 Methylindolizine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules, including 8-Methylindolizine. Both proton (¹H) and carbon (¹³C) NMR provide characteristic signals that allow for the assignment of specific atoms within the molecule, confirming its identity and purity vulcanchem.comipb.pt.

For indolizine (B1195054) derivatives in general, ¹H NMR spectra typically display signals for aromatic protons on the indolizine core in the range of δ 7.2–8.3 ppm, often appearing as complex multiplets due to coupling between adjacent protons vulcanchem.com. Alkyl substituents, such as the methyl and ethyl groups in 2-ethyl-1-methylindolizine, show distinct signals: a triplet for the methyl protons of the ethyl group (e.g., δ 1.34 ppm) and a quartet for the methylene (B1212753) protons (e.g., δ 4.30 ppm) vulcanchem.com. The presence of a methylene bridge, as seen in some indolizine derivatives, can result in a singlet signal in the δ 4.1–4.3 ppm range vulcanchem.com.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Aromatic carbons in indolizines typically resonate between δ 120–150 ppm vulcanchem.com. The presence of functional groups like nitriles can be identified by characteristic carbon signals, for example, around δ 115–120 ppm for the carbonitrile carbon vulcanchem.com.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for determining the spatial proximity of protons and establishing connectivity between protons and carbons, respectively. These techniques are particularly useful for confirming the relative stereochemistry of substituents and assigning complex spectral patterns, aiding in the detailed structural assignment of novel indolizine derivatives ipb.pt. While specific detailed NMR data for this compound itself might be less abundant in general literature, the principles applied to similar indolizine structures are directly applicable for its characterization vulcanchem.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Indolizine Research

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing information about the fragmentation pattern of a compound, thereby aiding in its identification and structural elucidation savemyexams.comstudymind.co.ukpromega.com. For this compound, MS can confirm its molecular formula and provide insights into its structure through fragmentation analysis.

The molecular ion peak in a mass spectrum corresponds to the molecular weight of the compound. For 2-ethyl-1-methylindolizine, the molecular weight is reported as 159.23 g/mol , corresponding to the molecular formula C₁₁H₁₃N vulcanchem.com. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition rsc.org.

Fragmentation patterns arise from the decomposition of the molecular ion upon ionization. These fragments can reveal the presence of specific functional groups or substructures within the molecule. For instance, the loss of characteristic neutral molecules or radical species during fragmentation can be indicative of specific structural features. While specific fragmentation pathways for this compound are not extensively detailed in the provided snippets, general principles of MS apply. The base peak in a mass spectrum corresponds to the most abundant ion fragment, providing a key reference point for analysis savemyexams.com.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray Crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing mdpi.commdpi.comnih.gov. While direct X-ray crystallographic data specifically for this compound may not be readily available in the provided search results, studies on related indolizine derivatives offer insights into the typical structural features.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic absorption and emission spectroscopy are crucial for understanding the photophysical properties of this compound, including its interaction with light, its fluorescence behavior, and how these properties are influenced by its molecular structure and environment.

UV-Visible Absorption Profiles and Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving π-π* and n-π* transitions in conjugated systems like indolizines pressbooks.pubupi.edubath.ac.uk. The absorption spectrum of indolizine derivatives usually shows absorption bands in the UV region, extending into the visible spectrum depending on the extent of conjugation and the presence of specific substituents pressbooks.pubupi.eduresearchgate.net.

For indolizines, absorption maxima (λmax) are often observed in the range of 200-400 nm, with extended conjugation or electron-donating/withdrawing groups leading to red shifts (longer wavelengths) upi.eduresearchgate.net. For example, some indolizine derivatives exhibit absorption bands around 360 nm researchgate.net, while others with more extended systems can absorb at longer wavelengths pressbooks.pub. The intensity of these absorption bands, quantified by the molar extinction coefficient (ε), provides information about the probability of the electronic transition upi.edu. The electronic effects of substituents on the indolizine core can significantly alter these absorption profiles, influencing the molecule's color and its ability to absorb specific wavelengths of light savemyexams.comrsc.orgpressbooks.pubresearchgate.netoup.com.

Fluorescence Emission Characteristics (Quantum Yields, Stokes Shifts, Excited State Lifetimes)

Fluorescence spectroscopy investigates the emission of light by a molecule after it has absorbed photons. Key parameters include fluorescence emission maxima (λem), fluorescence quantum yield (ΦF), Stokes shift, and excited state lifetimes (τ) vulcanchem.comnih.govupi.edubath.ac.ukoup.commdpi.comrsc.orgcore.ac.ukresearchgate.netedinst.com.

Fluorescence Emission Maxima (λem): Indolizine derivatives often exhibit fluorescence emission in the violet-to-blue region of the spectrum researchgate.net. The exact emission wavelength is sensitive to the molecular structure and the surrounding solvent nih.govresearchgate.net.

Fluorescence Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of emitted photons to absorbed photons edinst.com. For many indolizine derivatives, reported quantum yields can vary significantly depending on the substituents and the solvent environment researchgate.netresearchgate.net. Some indolizines show relatively low quantum yields, potentially due to the "heavy atom effect" if heavy atoms like selenium are present researchgate.net.

Stokes Shift: The Stokes shift is the difference between the absorption maximum (λmax) and the emission maximum (λem). Indolizine derivatives can exhibit relatively large Stokes shifts, which are beneficial for applications like fluorescence sensing as they minimize self-absorption nih.govresearchgate.net.

Excited State Lifetimes (τ): Excited state lifetimes represent the average time a molecule spends in the excited state before emitting a photon or undergoing non-radiative decay. For fluorescein (B123965) derivatives, lifetimes are typically in the nanosecond range (e.g., 2.3 ns to 4.06 ns) and are influenced by solvent polarity mdpi.com. Similar lifetimes are expected for other fluorescent organic molecules, including indolizines, though specific data for this compound would require direct measurement mdpi.commdpi.com.

Influence of Substituent Effects on Photophysical Properties

The photophysical properties of indolizines, including their absorption and emission characteristics, are highly tunable through the strategic introduction of substituents rsc.orgresearchgate.netoup.comcore.ac.ukscispace.com. Electron-donating groups, such as amino or alkoxy groups, often lead to a red shift in both absorption and emission spectra due to increased electron density and potential for intramolecular charge transfer (ICT) researchgate.netoup.com. Conversely, electron-withdrawing groups can also influence these properties, sometimes leading to bathochromic (red) shifts or hypsochromic (blue) shifts depending on their position and electronic nature researchgate.netoup.com.

Electrochemical Analysis of this compound and its Derivatives

The electrochemical properties of indolizine derivatives, including their redox behavior and potential applications, have been a subject of scientific investigation. These studies often employ techniques like cyclic voltammetry (CV) to understand electron transfer processes and quantitative structure-electrochemistry relationships (QSER) to correlate molecular structure with electrochemical activity. While specific data for this compound is not detailed in the provided search results, the general trends observed for other indolizine derivatives offer insight into the potential electrochemical characteristics of this compound and its related structures.

Cyclic Voltammetry and Redox Behavior Investigations

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of compounds mtxlabsglobal.combloomu.edunanoscience.comjh.edu. It involves sweeping the applied potential between two limits and measuring the resulting current, providing information on oxidation and reduction potentials, the number of electrons involved in redox reactions, and reaction kinetics mtxlabsglobal.comnanoscience.com.

Research on various indolizine derivatives has shown that their cyclic voltammetric data are sensitive to the nature and position of substituents on the indolizine core researchgate.netresearchgate.net. For instance, electron-donating substituents tend to lower the oxidation potentials (E° values), while electron-withdrawing substituents increase them researchgate.netresearchgate.net. Indolizine derivatives with an oxygen atom at the C-1 position typically exhibit a one-electron reversible oxidation, followed by a less defined one-electron irreversible oxidation at higher potentials. In contrast, indolizines with a hydrogen atom or thienyl substituents at C-1 often show only a one-electron irreversible oxidation researchgate.net.

Studies involving indolizine carboxylates have identified multiple anodic and cathodic processes, indicating complex redox pathways upb.ro. For example, ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate and ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate were studied using CV and differential pulse voltammetry (DPV), revealing distinct redox processes influenced by their respective functional groups upb.ro. Some nitrophenyl-substituted indolizines have also demonstrated oxidation processes without corresponding reduction peaks, suggesting potential dimerization reactions researchgate.net.

Electrochemical bulk oxidations of indolizines with oxygen at C-1 have yielded oxoindolizinium salts, while those with hydrogen at C-1 produced 1,1'-dimers researchgate.net. These observations highlight how structural modifications significantly influence the redox pathways and products of indolizine derivatives.

Quantitative Structure-Electrochemistry Relationship (QSER) Studies

Quantitative Structure-Electrochemistry Relationship (QSER) studies aim to establish a correlation between the molecular structure of a compound and its electrochemical properties, such as the half-wave potential (E1/2) dergipark.org.trnih.gov. This approach is valuable for predicting the electrochemical behavior of new compounds and for rational molecular design, particularly in areas like catalysis and drug development dergipark.org.trnih.gov.

Research has applied QSER modeling to indolizine derivatives to predict their half-wave oxidation potentials using theoretical molecular descriptors dergipark.org.tr. By analyzing a series of indolizine derivatives, models have been developed using techniques like Genetic Algorithm/Multiple Linear Regression (GA/MLR) to identify key descriptors influencing E1/2 dergipark.org.tr. These models have demonstrated good predictive capabilities, with high R2 and Q2 values, indicating a strong correlation between molecular structure and electrochemical behavior dergipark.org.tr.

The electrochemical oxidation of drug molecules, in general, is a significant area of study, and QSER can be instrumental in understanding these processes iapchem.org. By correlating structural features with electrochemical parameters, QSER can guide the design of molecules with desired redox properties, potentially impacting their biological activity or catalytic efficiency dergipark.org.trnih.goviapchem.org.

Compound Names Mentioned:

| Compound Name |

| This compound |

| Indolizine derivatives |

| Indolizine ethers |

| Indolizine esters |

| Indolizine tosylates |

| Indolizine sulfonates |

| Azaindolizine derivatives |

| 1-indolizinols |

| 3,3´- biindolizines |

| Macrocyclic biindolizines |

| Ethyl 3-(4-bromobenzoyl) indolizine-1-carboxylate |

| Ethyl 3-(4-chlorobenzoyl) indolizine-1-carboxylate |

| Ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate |

| Ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate |

| 1-(α-hydroxybenzyl)-2,3-diphenylindolizine-7-carbonitrile |

| 2,5-Diaryl-indolizines |

| Nitrophenyl-substituted indolizines |

| Metal-amino-porphyrins |

| Dopamine |

| Norepinephrine |

| M-ENK |

| GnRH |

| Kisspeptin-10 |

| Paracetamol (PC) |

| Diclofenac sodium (DCF) |

| 5-fluorouracil (5-FU) |

| Cetirizine (CTZ) |

| Salbutamol (SAL) |

| Potassium ferricyanide |

| Cocaine |

| L-thyronine |

| Fe(CN)63-/Fe(CN)64- |

| K3Fe(CN)6 |

| Fe(CN)64- |

| Fe(CN)63- |

Electrochemical Analysis of this compound and its Derivatives

The electrochemical properties of indolizine derivatives, including their redox behavior and potential applications, have been a subject of scientific investigation. These studies often employ techniques like cyclic voltammetry (CV) to understand electron transfer processes and quantitative structure-electrochemistry relationships (QSER) to correlate molecular structure with electrochemical activity researchgate.netdergipark.org.trnih.gov. While specific data for this compound is not detailed in the provided search results, the general trends observed for other indolizine derivatives offer insight into the potential electrochemical characteristics of this compound and its related structures researchgate.netresearchgate.netupb.ro.

Cyclic Voltammetry and Redox Behavior Investigations

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of compounds mtxlabsglobal.combloomu.edunanoscience.comjh.edu. It involves sweeping the applied potential between two limits and measuring the resulting current, providing information on oxidation and reduction potentials, the number of electrons involved in redox reactions, and reaction kinetics mtxlabsglobal.comnanoscience.com. The effectiveness of CV lies in its ability to rapidly observe redox behavior over a wide potential range, analogous to a spectrum bloomu.edujh.edu.

Research on various indolizine derivatives has shown that their cyclic voltammetric data are sensitive to the nature and position of substituents on the indolizine core researchgate.netresearchgate.net. For instance, electron-donating substituents tend to lower the oxidation potentials (E° values), while electron-withdrawing substituents increase them researchgate.netresearchgate.net. Indolizine derivatives with an oxygen atom at the C-1 position typically exhibit a one-electron reversible oxidation, followed by a less defined one-electron irreversible oxidation at higher potentials. In contrast, indolizines with a hydrogen atom or thienyl substituents at C-1 often show only a one-electron irreversible oxidation researchgate.net.

Studies involving indolizine carboxylates have identified multiple anodic and cathodic processes, indicating complex redox pathways upb.ro. For example, ethyl 3-(4-methylbenzoyl) indolizine-1-carboxylate and ethyl 3-[(2-ethylphenyl)carbamoyl] indolizine-1-carboxylate were studied using CV and differential pulse voltammetry (DPV), revealing distinct redox processes influenced by their respective functional groups upb.ro. Some nitrophenyl-substituted indolizines have also demonstrated oxidation processes without corresponding reduction peaks, suggesting potential dimerization reactions researchgate.net. Electrochemical bulk oxidations of indolizines with oxygen at C-1 have yielded oxoindolizinium salts, while those with hydrogen at C-1 produced 1,1'-dimers researchgate.net. These observations highlight how structural modifications significantly influence the redox pathways and products of indolizine derivatives researchgate.netupb.ro.

Quantitative Structure-Electrochemistry Relationship (QSER) Studies

Quantitative Structure-Electrochemistry Relationship (QSER) studies aim to establish a correlation between the molecular structure of a compound and its electrochemical properties, such as the half-wave potential (E1/2) dergipark.org.trnih.gov. This approach is valuable for predicting the electrochemical behavior of new compounds and for rational molecular design, particularly in areas like catalysis and drug development dergipark.org.trnih.gov.

Research has applied QSER modeling to indolizine derivatives to predict their half-wave oxidation potentials using theoretical molecular descriptors dergipark.org.tr. By analyzing a series of indolizine derivatives, models have been developed using techniques like Genetic Algorithm/Multiple Linear Regression (GA/MLR) to identify key descriptors influencing E1/2 dergipark.org.tr. These models have demonstrated good predictive capabilities, with high R2 and Q2 values, indicating a strong correlation between molecular structure and electrochemical behavior dergipark.org.tr. For instance, one study reported a four-parameter model with R2 = 0.893 and Q2LOO = 0.851 for indolizine derivatives dergipark.org.tr.

The electrochemical oxidation of drug molecules, in general, is a significant area of study, and QSER can be instrumental in understanding these processes iapchem.org. By correlating structural features with electrochemical parameters, QSER can guide the design of molecules with desired redox properties, potentially impacting their biological activity or catalytic efficiency dergipark.org.trnih.goviapchem.org.

Theoretical and Computational Investigations of 8 Methylindolizine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules like 8-methylindolizine. nih.gov DFT methods are used to solve the Schrödinger equation, providing information on energy and electronic structure. nih.gov These calculations help elucidate the electronic structure by determining frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these orbitals are crucial for predicting how the molecule will interact with other reagents.

For indolizine (B1195054) systems, which are considered π-excessive heterocycles, DFT calculations can pinpoint regions of high electron density. mdpi.comusp.br The indolizine nucleus is known for undergoing electrophilic substitution preferentially at the 3-position, and this reactivity can be rationalized by analyzing the calculated electron population. mdpi.com

Computational studies on related substituted indolizines have successfully used DFT to explain reactivity and regioselectivity. researchgate.net For this compound, DFT can be employed to calculate various reactivity descriptors that quantify its chemical behavior. These descriptors provide a powerful framework for understanding the molecule's stability and reaction tendencies. researchgate.net

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for a Hypothetical Indolizine System using DFT (Note: This table is illustrative and provides typical parameters obtained from DFT calculations for similar heterocyclic systems.)

| Property/Descriptor | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.5 eV | Measures the ability to attract electrons. |

| Chemical Hardness (η) | 2.3 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.67 eV | Quantifies the electrophilic character of a molecule. researchgate.net |

These parameters, derived from the energies of the frontier orbitals, allow for a quantitative prediction of the molecule's reactivity in various chemical environments. dergipark.org.tr

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is essential for understanding how this compound interacts with its environment, such as solvents or biological macromolecules like proteins. mdpi.comnih.gov

In an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to simulate their subsequent movements. frontiersin.org This allows for the observation of conformational changes and intermolecular interactions. For this compound, MD simulations could be used to model its behavior in aqueous or organic solvents, revealing information about solvation shells and preferred molecular orientations.

When studying potential biological applications, MD simulations can be used to analyze the stability of a complex formed between this compound and a target protein. mdpi.com Key parameters are monitored throughout the simulation to assess the stability and dynamics of the system: mdpi.comfrontiersin.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Radius of Gyration (Rg): Indicates the compactness of the protein structure during the simulation.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing insights into changes in protein folding and ligand binding.

By analyzing these metrics, researchers can predict the stability of this compound within a binding pocket and identify the key interactions that stabilize the complex. ijsrset.com

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its physical properties or chemical reactivity, respectively. liverpool.ac.ukresearchgate.net These models are built on the principle that the structure of a molecule dictates its properties and reactivity. nih.gov

The development of a QSPR/QSRR model for this compound derivatives would involve several steps:

Data Set Compilation: A series of this compound analogues with known experimental property values (e.g., fluorescence quantum yield, melting point) or reactivity data (e.g., reaction rates) is assembled.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode structural information and can be categorized as electronic, steric, topological, or thermodynamic. dergipark.org.tr

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the calculated descriptors to the experimental property or reactivity. researchgate.netnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Once validated, these models can be used to predict the properties and reactivity of new, unsynthesized this compound derivatives, thereby accelerating the discovery of compounds with desired characteristics and guiding experimental efforts. nih.govchemrxiv.org

Aromaticity Analysis and Electron Delocalization in this compound

The indolizine ring system is an aromatic, N-fused bicyclic compound featuring a delocalized 10π-electron system, which conforms to Hückel's (4n+2) rule for aromaticity. usp.brmasterorganicchemistry.com This system consists of a π-excessive five-membered ring fused to a π-deficient six-membered ring. usp.br The aromaticity of this compound is a key determinant of its stability, reactivity, and spectroscopic properties.

Computational methods are employed to quantify the degree of aromaticity and visualize the electron delocalization. While indolizine is considered aromatic, theoretical and experimental studies have noted significant bond length alternation around the periphery, suggesting a partial tetraene-like character that contributes to its ability to participate in cycloaddition reactions. mdpi.com

Several computational techniques can be used for aromaticity analysis:

Structural Criteria: Analysis of the planarity of the ring and the degree of bond length equalization.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a widely used method. Negative NICS values inside the ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.

Electronic Criteria: Methods like the Electron Localization Function (ELF) and analysis of π-orbital contributions can map the extent of electron delocalization across the bicyclic framework. researchgate.net

These analyses provide a detailed picture of the electronic structure, confirming the peripheral delocalization of the 10 π-electron system and explaining the characteristic chemical behavior of the this compound core. mdpi.com

Prediction of Spectroscopic Signatures and Photophysical Behavior

Indolizine derivatives are well-known for their significant photophysical properties, including strong fluorescence, which makes them useful in various applications. researchgate.netchim.it Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic signatures of this compound, providing insights into its electronic transitions and photophysical behavior. ua.es

Time-Dependent Density Functional Theory (TD-DFT) is a prominent method used to calculate the excited-state properties of molecules. researchgate.net By applying TD-DFT, it is possible to predict:

UV-Vis Absorption Spectra: The wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Fluorescence Emission Spectra: The energy of the emission from the first excited singlet state back to the ground state, which determines the color of the fluorescence.

Photophysical Parameters: Other properties such as the Stokes shift (the difference between the maximum absorption and emission wavelengths), and quantum yields can be rationalized through computational analysis of the excited state geometries and transition properties.

For substituted indolizines, photophysical properties have been evaluated, showing absorption maxima in the range of 256–460 nm and fluorescence emission between 485–548 nm. usp.brresearchgate.net Theoretical calculations of vibrational frequencies can also be correlated with experimental Infrared (IR) spectra to confirm the molecular structure. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Photophysical Data for a Fluorescent Indolizine Derivative (Note: This table is a representative example based on data for similar compounds.)

| Parameter | Predicted Value (TD-DFT) | Experimental Value |

| Absorption λmax | 445 nm | 457 nm usp.br |

| Emission λmax | 530 nm | 549 nm usp.br |

| Stokes Shift | 85 nm | 92 nm |

The close agreement often found between theoretical predictions and experimental results validates the computational models and allows for the rational design of new this compound derivatives with tailored spectroscopic and photophysical properties.

Computational Mechanistic Studies of this compound Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces of its reactions, identify transition states and intermediates, and calculate activation energies to determine the most favorable reaction pathways. researchgate.net

Indolizines are known to participate in various reactions, including electrophilic substitutions and cycloadditions. mdpi.com A notable reaction is the [8+2] cycloaddition, where the indolizine system acts as an 8π-electron component. mdpi.com Computational studies can distinguish between possible mechanisms, such as a one-step concerted process or a multi-step pathway involving zwitterionic intermediates. mdpi.com

By using DFT, researchers can:

Locate Transition States (TS): Identify the highest energy point along the reaction coordinate that connects reactants to products.

Calculate Activation Barriers (ΔG‡): Determine the energy required to reach the transition state, which is related to the reaction rate.

Characterize Intermediates: Identify any stable species that are formed and consumed during the reaction.

A computational investigation into the regioselective synthesis of phenylindolizines via 1,3-dipolar cycloaddition demonstrated the power of these methods. The study revealed that the activation energy barrier dictates the formation of the observed product, providing a detailed mechanistic understanding that aligns with experimental observations. researchgate.net Such studies are crucial for optimizing reaction conditions and predicting the outcomes of new transformations involving the this compound scaffold.

Advanced Research Applications of Indolizine Frameworks and Potential for 8 Methylindolizine

Applications in Organic Optoelectronics and Advanced Materials Science

The exploration of π-conjugated organic molecules for electronic and optoelectronic applications has identified the indolizine (B1195054) framework as a versatile and promising scaffold. Its rigid, planar structure and rich electron density contribute to favorable charge transport and luminescent properties, making it a target for the development of next-generation organic electronic devices.

Organic Semiconductors and Charge Transport Materials

Indolizine and its derivatives are being investigated as organic semiconductors, materials that form the active components in a variety of organic electronic devices. The electronic properties of the indolizine core, which is a structural isomer of indole, can be readily tuned by chemical modification, allowing for the rational design of materials with specific charge transport characteristics. The fusion of a π-excessive pyrrole ring with a π-deficient pyridine (B92270) ring results in a unique electronic structure with a significant dipole moment, which can influence intermolecular interactions and charge transport in the solid state.

Recent research has focused on π-expanded indoloindolizines, which are polycyclic aromatic compounds containing both indole and indolizine moieties. chemicalbook.comphotonics.comchemrxiv.org These materials have demonstrated competitive performance with ambipolar charge transport properties in organic field-effect transistors (OFETs), indicating their ability to transport both holes and electrons. chemicalbook.comphotonics.com The HOMO-LUMO energy gap of these complex systems can be precisely modulated by controlling the aromaticity of the constituent rings, offering a strategy for designing materials with tailored electronic properties. chemicalbook.comphotonics.comchemrxiv.org While direct studies on 8-methylindolizine as a primary charge transport material are limited, the fundamental properties of the indolizine ring suggest its potential. The methyl group in this compound can influence the solid-state packing and electronic properties, which are critical factors for efficient charge transport.

| Compound | Key Electronic Feature | Potential Impact on Semiconductor Properties |

|---|---|---|

| Indolizine | π-excessive five-membered ring and π-deficient six-membered ring | Tunable electronic properties, potential for ambipolar charge transport. |

| Indole | Isomeric structure with different nitrogen position | Well-studied building block in organic electronics, often exhibiting good hole transport. |

| This compound | Electron-donating methyl group at the 8-position | Potential to modify HOMO/LUMO levels and influence molecular packing, thereby tuning charge transport characteristics. |

Photovoltaic Materials Development

The development of efficient organic photovoltaic (OPV) devices relies on the design of novel electron donor and acceptor materials that can effectively absorb sunlight and convert it into electrical energy. The indolizine framework has been explored for its potential in this area, particularly in the context of dye-sensitized solar cells (DSSCs). In DSSCs, an organic dye absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

Electroluminescent Device Components (e.g., Organic Light-Emitting Diodes)

Organic light-emitting diodes (OLEDs) are a major application of organic electronics, used in displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer, charge transport layers, and host materials. The strong fluorescence and tunable electronic properties of indolizine derivatives make them attractive candidates for use in OLEDs. chim.it